

Application Notes and Protocols for ID-8 Mouse Ovarian Cancer Cell Line

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Compound of Interest

Compound Name: ID-8

Cat. No.: B1674368

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **ID-8** cell line is a widely utilized murine model for epithelial ovarian cancer. Originating from C57BL/6 mouse ovarian surface epithelial cells that spontaneously transformed after extended in vitro passaging, these cells are instrumental in preclinical research.^[1] A key advantage of the **ID-8** model is its syngeneic nature, allowing for the study of ovarian cancer in the context of a fully immunocompetent host, which is crucial for immuno-oncology research.^[2] When injected intraperitoneally into C57BL/6 mice, **ID-8** cells form tumors and ascites, closely mimicking advanced human ovarian cancer.^{[1][2][4]} This cell line is a valuable tool for investigating tumor progression, metastasis, and the tumor microenvironment, as well as for evaluating novel therapeutic strategies.^[1]

Cell Line Characteristics

Characteristic	Description
Organism	Mouse (Mus musculus)
Strain	C57BL/6
Tissue of Origin	Ovary
Cell Type	Epithelial-like
Growth Properties	Adherent
Morphology	Elongated, scattered adherent clusters. ^[4]
Biosafety Level	1

Cell Culture Protocol

Required Materials

- Growth Medium:
 - High Glucose DMEM
 - 4% Fetal Bovine Serum (FBS)
 - 1X Insulin-Transferrin-Selenium (ITS)
 - 1X Penicillin-Streptomycin (optional)
- Reagents for Passaging:
 - Phosphate-Buffered Saline (PBS), sterile
 - 0.25% Trypsin-EDTA or Accutase
- Cryopreservation Medium:
 - Complete growth medium
 - 10% Dimethyl Sulfoxide (DMSO)

- Culture Vessels:
 - T225 or other appropriate tissue culture flasks
 - 96-well plates for assays

Thawing of Cryopreserved Cells

- Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.
- Disinfect the outside of the vial with 70% ethanol.
- In a sterile laminar flow hood, transfer the cell suspension to a 15 mL conical tube containing 8-9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 300 x g for 3-5 minutes.[\[4\]](#)
- Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriate culture flask (e.g., T225). It is recommended to start with a larger flask as **ID-8** cells proliferate rapidly.[\[4\]](#)
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Routine Maintenance and Passaging

- Culture cells at 37°C in a humidified incubator with 5% CO₂.
- Change the medium every 2-3 days.
- When cells reach 80-90% confluency, they are ready for passaging.
- Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.
- Add a sufficient volume of Trypsin-EDTA or Accutase to cover the cell monolayer (e.g., 10 mL for a T225 flask) and incubate at 37°C for 3-5 minutes, or until cells detach.[\[4\]](#)
- Neutralize the trypsin by adding an equal volume of complete growth medium.

- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 3-5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh growth medium.
- Plate the cells at a split ratio of 1:10 to 1:20 into new culture flasks.[4] **ID-8** cells can be passaged for approximately 10 passages without significant changes in their characteristics.
[4]

Cryopreservation

- Follow steps 4-9 of the passaging protocol.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) at a concentration of 1×10^6 to 1×10^7 cells/mL.
- Aliquot the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight.
- Transfer the vials to liquid nitrogen for long-term storage.

Experimental Protocols

Proliferation Assay (CCK-8)

This protocol is adapted from a general Cell Counting Kit-8 (CCK-8) protocol and a study that used **ID-8** cells.[4][5][6][7]

- Seed 2,000-5,000 **ID-8** cells per well in 100 µL of complete growth medium in a 96-well plate.
- Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
- Replace the medium with 100 µL of fresh medium containing the desired concentrations of the test substance. Include appropriate vehicle controls.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).

- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Cell viability is proportional to the absorbance.

Transwell Migration Assay

This protocol is based on a general Transwell migration assay and a study that utilized **ID-8** cells.[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Seed **ID-8** cells in a 6-well plate and grow to 80-90% confluency.
- Starve the cells in serum-free medium for 12-24 hours prior to the assay.
- Resuspend the starved cells in serum-free medium at a concentration of 1×10^5 to 2×10^5 cells/mL.
- Add 200 μ L of the cell suspension to the upper chamber of a Transwell insert (8 μ m pore size).
- In the lower chamber, add 600 μ L of complete growth medium (containing 10% FBS as a chemoattractant).
- Incubate the plate at 37°C and 5% CO₂ for 8-24 hours.
- After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.
- Stain the cells with 0.1% crystal violet for 20-30 minutes.
- Gently wash the inserts with PBS.
- Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Model

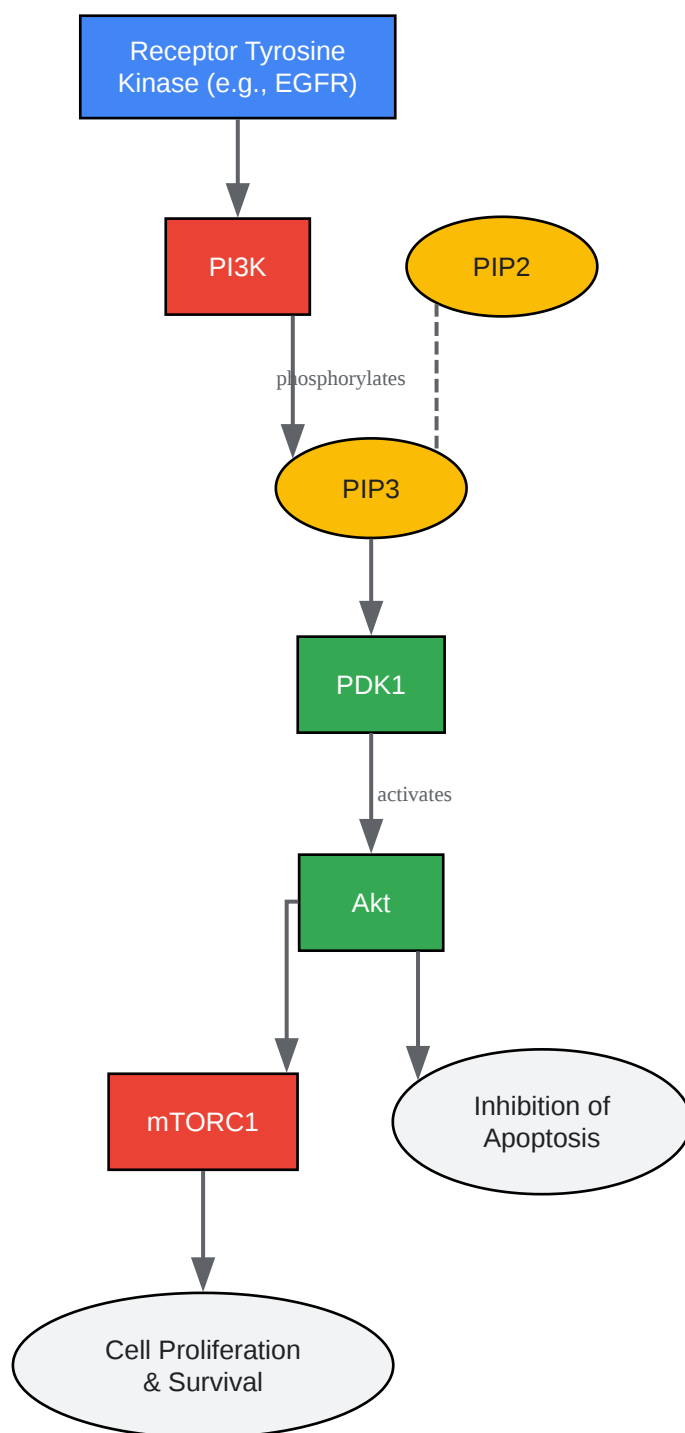
This protocol describes the intraperitoneal injection of **ID-8** cells to establish a tumor model in C57BL/6 mice.

- Culture **ID-8** cells to 80-90% confluency.
- Harvest the cells using Trypsin-EDTA and wash twice with sterile PBS.
- Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1×10^7 cells/mL.
- Inject 0.5 mL of the cell suspension (5×10^6 cells) intraperitoneally into 6-8 week old female C57BL/6 mice.
- Monitor the mice for signs of tumor development, such as abdominal distention due to ascites formation. Tumor growth can be monitored using bioluminescence imaging if luciferase-expressing **ID-8** cells are used.[\[10\]](#)
- Tumors and ascites typically develop within several weeks.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Ovarian Cancer

The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer and plays a crucial role in cell proliferation, survival, and drug resistance.[\[11\]](#)

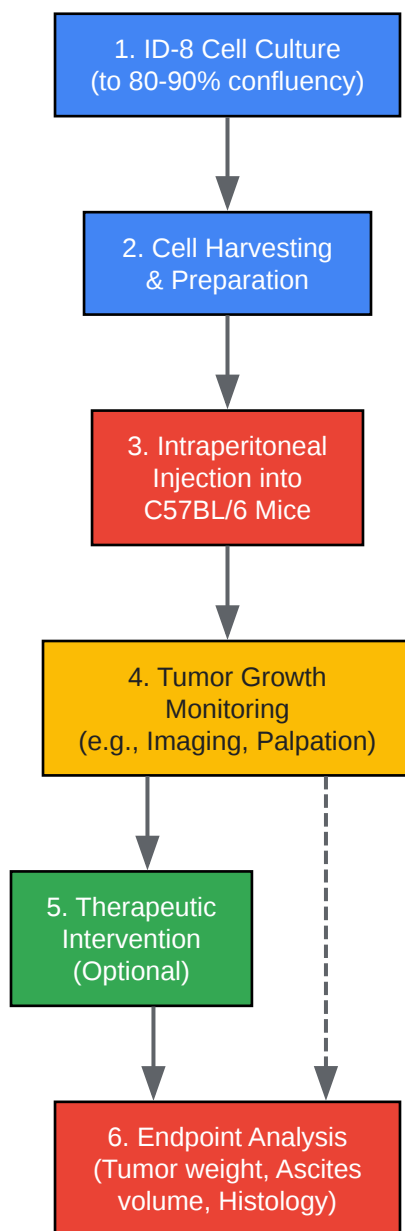


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Caption: PI3K/Akt signaling pathway in ovarian cancer.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo studies using the **ID-8** cell line.



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Caption: Workflow for an in vivo **ID-8** tumor model experiment.

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References

- 1. researchgate.net [researchgate.net]
- 2. Protocol for the isolation of tumor cell-derived extracellular vesicles followed by in vivo metastasis assessment in a murine ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iarjournals.org [ar.iarjournals.org]
- 4. Cell proliferation and migration assay [bio-protocol.org]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. ijbs.com [ijbs.com]
- 7. Cell proliferation assay (CCK-8) [bio-protocol.org]
- 8. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. labcorp.com [labcorp.com]
- 11. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ID-8 Mouse Ovarian Cancer Cell Line]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674368#id-8-cell-culture-protocol-and-conditions]

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